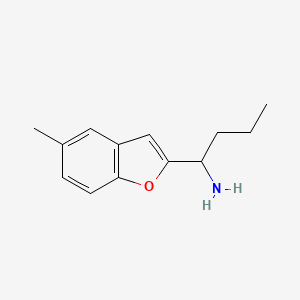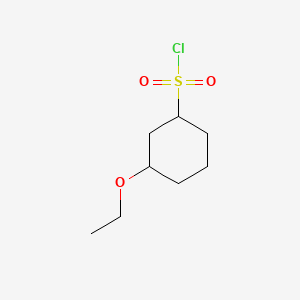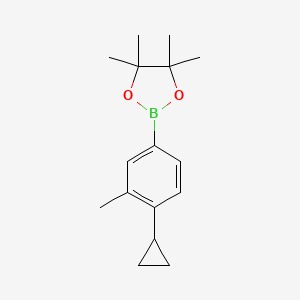![molecular formula C10H10O2 B13630182 Spiro[chromane-4,2'-oxirane]](/img/structure/B13630182.png)
Spiro[chromane-4,2'-oxirane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[chromane-4,2’-oxirane] is an organic compound characterized by a unique spirocyclic structure, where a chromane ring is fused to an oxirane ring through a single shared carbon atom. This compound is part of the broader class of spiro compounds, which are known for their three-dimensional structures and significant biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[chromane-4,2’-oxirane] typically involves the formation of the spirocyclic structure through various synthetic strategies. One common method is the [2+2] cycloaddition reaction, where a chromane derivative reacts with an epoxide precursor under specific conditions to form the spirocyclic compound . Another approach involves the use of diazomethane or sulfur ylides to induce the formation of the oxirane ring on a pre-formed chromane scaffold .
Industrial Production Methods
Industrial production of spiro[chromane-4,2’-oxirane] may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
Spiro[chromane-4,2’-oxirane] undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of substituted chromane derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles such as amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted chromane derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Spiro[chromane-4,2’-oxirane] has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of spiro[chromane-4,2’-oxirane] involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. This reactivity is often exploited in the design of enzyme inhibitors and other therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to spiro[chromane-4,2’-oxirane] include other spirocyclic compounds such as spiro[benzofuran-2,3’-oxirane] and spiro[indoline-3,2’-oxirane] .
Uniqueness
What sets spiro[chromane-4,2’-oxirane] apart is its unique combination of a chromane and oxirane ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10O2 |
|---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
spiro[2,3-dihydrochromene-4,2'-oxirane] |
InChI |
InChI=1S/C10H10O2/c1-2-4-9-8(3-1)10(7-12-10)5-6-11-9/h1-4H,5-7H2 |
InChI Key |
MCAQEKGPURCEPR-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CC=CC=C2C13CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


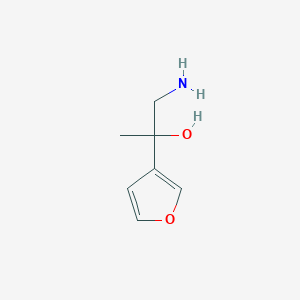
![1-[4-(Aminomethyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B13630115.png)
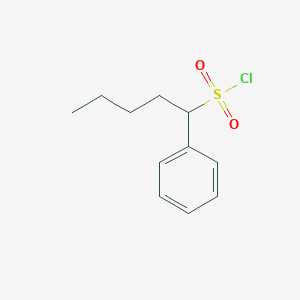

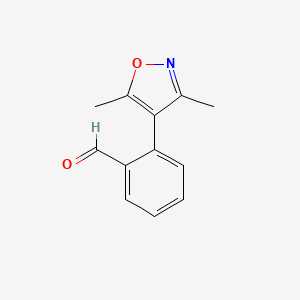
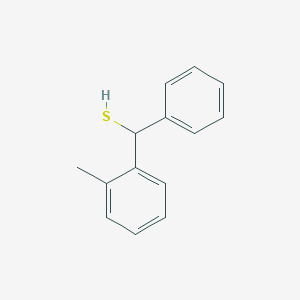
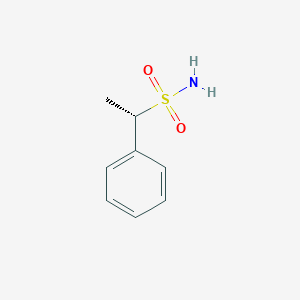
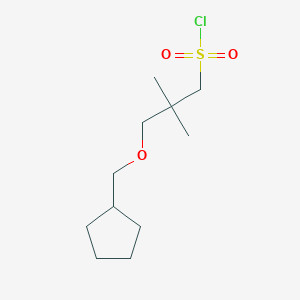

![(5-Chlorobenzo[D]isothiazol-3-YL)methanamine](/img/structure/B13630163.png)
